molecular formula C10H20N2O2 B121664 3-Boc-aminomethylpyrrolidine CAS No. 149366-79-0

3-Boc-aminomethylpyrrolidine

Cat. No.: B121664
CAS No.: 149366-79-0
M. Wt: 200.28 g/mol
InChI Key: WIEJVMZWPIUWHO-UHFFFAOYSA-N
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Description

3-Boc-aminomethylpyrrolidine, also known as tert-butyl 3-pyrrolidinylmethylcarbamate, is a chemical compound with the molecular formula C10H20N2O2. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the aminomethyl group of pyrrolidine. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Scientific Research Applications

3-Boc-aminomethylpyrrolidine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.

    Medicine: It serves as a building block in the synthesis of various drugs, including antiviral and anticancer agents.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Safety and Hazards

Specific safety and hazards information for 3-Boc-aminomethylpyrrolidine was not found in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

This compound is a building block in chemical synthesis , and its targets would depend on the specific reactions and pathways it is involved in.

Mode of Action

3-Boc-aminomethylpyrrolidine interacts with its targets through chemical reactions. As a Boc-protected compound, it can participate in reactions where the Boc group is removed under acidic conditions, revealing a free amine group. This amine can then react with other compounds to form new bonds .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the context of its use. As a building block in chemical synthesis, it can be involved in a variety of reactions and pathways .

Pharmacokinetics

As a synthetic building block, its bioavailability would depend on the specific context of its use .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As a Boc-protected amine, it can participate in reactions that form new bonds, leading to the synthesis of complex molecules .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other reactants. For instance, the Boc group can be removed under acidic conditions, which is a crucial step in many synthetic reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Boc-aminomethylpyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of pyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Boc-aminomethylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3-Boc-aminomethylpyrrolidine is unique due to the presence of both the Boc-protected amine and the aminomethyl group, making it a versatile intermediate for various synthetic applications. Its ability to undergo selective deprotection and subsequent reactions adds to its utility in organic synthesis .

Properties

IUPAC Name

tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8/h8,11H,4-7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEJVMZWPIUWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50401225
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149366-79-0
Record name 3-Boc-aminomethylpyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50401225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[(pyrrolidin-3-yl)methyl]carbamate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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